molecular formula C10H11N5O3S B6114143 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide

4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide

Cat. No. B6114143
M. Wt: 281.29 g/mol
InChI Key: DJRSBDOZFQGPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide, also known as MTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTS is a sulfonamide derivative that has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide exerts its effects by inhibiting the activity of carbonic anhydrase enzymes, which are involved in the conversion of carbon dioxide to bicarbonate ions. By inhibiting this process, 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide can alter the pH balance of cells, leading to a range of physiological effects. 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide has also been found to inhibit the activity of other enzymes, including urease and beta-lactamases.
Biochemical and Physiological Effects:
4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide has also been found to have antimicrobial properties, inhibiting the growth of bacteria and fungi. Additionally, 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide in lab experiments include its potent inhibitory effects on carbonic anhydrase enzymes, making it a useful tool for studying the role of these enzymes in various physiological processes. Additionally, 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide has been found to have a range of other effects, making it a versatile compound for use in a range of experiments. The limitations of using 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide include its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several future directions for research on 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide. One area of interest is the development of new drugs based on the structure of 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide, which could have improved efficacy and reduced toxicity compared to existing drugs. Another area of interest is the use of 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide in combination with other drugs to improve their efficacy and reduce side effects. Additionally, further research is needed to fully understand the mechanism of action of 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide and its effects on various physiological processes.

Synthesis Methods

4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide can be synthesized through several methods, including the reaction of 4-amino benzenesulfonamide with 6-methyl-5-oxo-1,2,4-triazine-3-carboxylic acid, followed by purification and crystallization. Other methods include the reaction of 4-nitrobenzenesulfonamide with 6-methyl-5-oxo-1,2,4-triazine-3-carboxylic acid, followed by reduction and purification.

Scientific Research Applications

4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide has also been found to have antitumor and antimicrobial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3S/c1-6-9(16)13-10(15-14-6)12-7-2-4-8(5-3-7)19(11,17)18/h2-5H,1H3,(H2,11,17,18)(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRSBDOZFQGPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.